ALDH3A1 Inhibitory Potency: Direct Comparison with a Standard Control
3-Fluoro-4,5-dimethoxybenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM (2,100 nM) [1]. In contrast, the benchmark selective ALDH3A1 inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) exhibits a submicromolar IC50 of 0.2 μM [2]. While less potent than the optimized benzimidazole lead, 3-Fluoro-4,5-dimethoxybenzaldehyde represents a simple, commercially available benzaldehyde scaffold with measurable ALDH3A1 engagement, useful as a starting point for fragment-based or structure-activity relationship (SAR) studies.
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2,100 nM) |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): IC50 = 0.2 μM |
| Quantified Difference | 10.5-fold lower potency (higher IC50) compared to CB7 |
| Conditions | Spectrophotometric assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation |
Why This Matters
This data confirms the compound's ability to engage the ALDH3A1 active site, providing a validated chemical starting point for medicinal chemistry programs targeting this enzyme in cancer.
- [1] BindingDB. Affinity data for CHEMBL1890994 (3-Fluoro-4,5-dimethoxybenzaldehyde). IC50: 2.10E+3 nM. View Source
- [2] Parajuli, B., et al. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. OMICSDI. IC50 of CB7 = 0.2 μM. View Source
